Chalconaringenin 4'-glucoside

Catalog No.
S657049
CAS No.
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chalconaringenin 4'-glucoside

Product Name

Chalconaringenin 4'-glucoside

IUPAC Name

(E)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-23,25-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1

InChI Key

ZYUSTWOCCKABCY-JSYAWONVSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Description

2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 4' of 2',4,4',6'-tetrahydroxychalcone via a glycosidic linkage. It derives from a 2',4,4',6'-tetrahydroxychalcone. It is a conjugate acid of a 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside(1-).

Chalconaringenin 4'-glucoside is a flavonoid compound belonging to the chalcone class, characterized by its glucoside structure. Its chemical formula is C21H22O10C_{21}H_{22}O_{10} and it features a chalcone backbone with a glucose moiety attached at the 4' position. This compound is notable for its potential biological activities and applications in various fields, including pharmacology and agriculture.

Typical of flavonoids and chalcones, including:

  • Hydrolysis: The glucosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing chalconaringenin and glucose.
  • Oxidation: The compound may be oxidized to form various derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can convert the double bond in the chalcone structure into a saturated bond, leading to different flavonoid derivatives.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications or to study its biological effects.

Chalconaringenin 4'-glucoside exhibits a range of biological activities:

  • Anti-inflammatory Properties: It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .
  • Antioxidant Activity: Like many flavonoids, it may possess antioxidant properties that help combat oxidative stress in cells.
  • Antimicrobial Effects: Preliminary studies indicate that chalcone derivatives can exhibit antimicrobial activities against various pathogens.

These properties make chalconaringenin 4'-glucoside a subject of interest for further research in pharmacological applications.

The synthesis of chalconaringenin 4'-glucoside can be achieved through various methods:

  • Claisen-Schmidt Condensation: This classical method involves the reaction of an appropriate aldehyde with a ketone in the presence of a base (such as sodium hydroxide) to form chalcones. Subsequent glycosylation can yield the glucoside form.
  • Enzymatic Synthesis: Glycosyltransferases may be employed to attach glucose moieties to chalcone precursors, offering specificity and mild reaction conditions.
  • Chemical Glycosylation: Utilizing reagents such as trifluoromethanesulfonic anhydride or other activating agents can facilitate glycosylation reactions under controlled conditions.

These methods allow for the efficient production of chalconaringenin 4'-glucoside with varying yields and purities depending on the approach used .

Chalconaringenin 4'-glucoside has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is investigated for potential therapeutic uses in treating chronic inflammatory diseases and oxidative stress-related disorders.
  • Cosmetics: Its antioxidant activity makes it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage.
  • Agriculture: As a natural compound, it may serve as a biopesticide or plant growth regulator, promoting health in crops while reducing reliance on synthetic chemicals.

Studies examining the interactions of chalconaringenin 4'-glucoside with other biomolecules are essential for understanding its mechanisms of action. Interaction studies often focus on:

  • Protein Binding: Investigating how this compound binds to proteins involved in inflammation and oxidative stress pathways.
  • Cellular Uptake: Understanding how effectively chalconaringenin 4'-glucoside enters cells and its subsequent effects on cellular functions.
  • Synergistic Effects: Exploring how it interacts with other phytochemicals or drugs to enhance therapeutic efficacy.

These studies are crucial for elucidating the full potential of chalconaringenin 4'-glucoside in various applications.

Chalconaringenin 4'-glucoside shares structural similarities with other flavonoids and chalcones. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Naringenin 4'-glucosideFlavonoidExhibits strong antioxidant properties .
Butein 4'-glucosideChalconeKnown for its anti-cancer properties .
2',4,4',6'-tetrahydroxychalconeChalconeDisplays significant anti-inflammatory activity .
Chalconaringenin 2',4'-di-O-glucosideChalconeA di-glucosylated derivative showing enhanced solubility.

Chalconaringenin 4'-glucoside is unique due to its specific glucosylation at the 4' position, which may influence its solubility, bioavailability, and biological activity compared to other similar compounds. This specificity could enhance its potential use in targeted therapies or functional foods.

XLogP3

1.4

Wikipedia

2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside

Dates

Modify: 2023-07-20

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